molecular formula C14H20N2O2 B11861292 N-(3-methoxyphenyl)azepane-2-carboxamide

N-(3-methoxyphenyl)azepane-2-carboxamide

Katalognummer: B11861292
Molekulargewicht: 248.32 g/mol
InChI-Schlüssel: UKHXIDNZFPRNPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthesis of N-(3-methoxyphenyl)azepane-2-carboxamide can be achieved through various methods. One practical approach involves a Pd/LA-catalyzed decarboxylation reaction, which enables the formation of N-aryl azepane derivatives under mild conditions with CO2 as the byproduct . This method is operationally friendly and allows for the preparation of highly functionalized azepanes. The reaction typically uses palladium catalysts, ligands, and Lewis acid additives in solvents like dichloromethane .

Analyse Chemischer Reaktionen

N-(3-methoxyphenyl)azepane-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N-(3-methoxyphenyl)azepane-2-carboxamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of N-(3-methoxyphenyl)azepane-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to DNA, thereby affecting biological processes. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

N-(3-methoxyphenyl)azepane-2-carboxamide can be compared with other similar compounds, such as:

This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H20N2O2

Molekulargewicht

248.32 g/mol

IUPAC-Name

N-(3-methoxyphenyl)azepane-2-carboxamide

InChI

InChI=1S/C14H20N2O2/c1-18-12-7-5-6-11(10-12)16-14(17)13-8-3-2-4-9-15-13/h5-7,10,13,15H,2-4,8-9H2,1H3,(H,16,17)

InChI-Schlüssel

UKHXIDNZFPRNPV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)NC(=O)C2CCCCCN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.